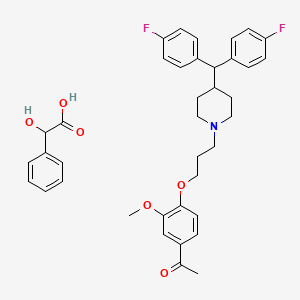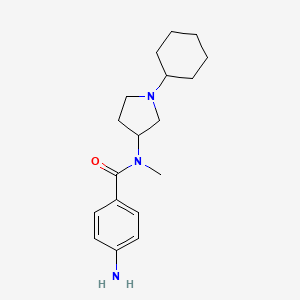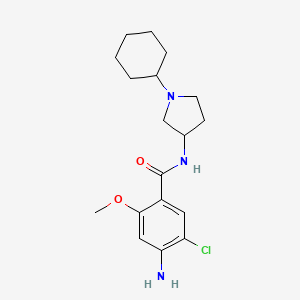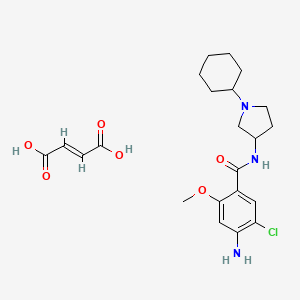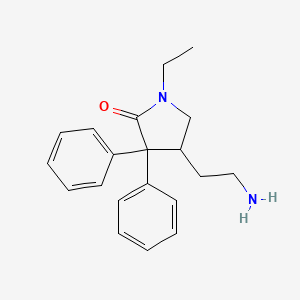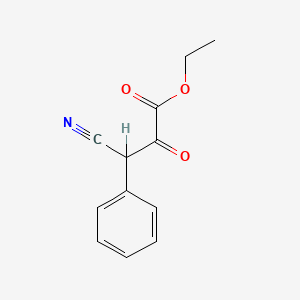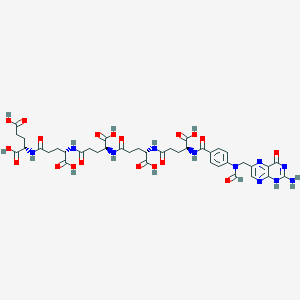
10-Formylpteroylpentaglutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Formylpteroylpentaglutamate is a folate conjugate.
Applications De Recherche Scientifique
Identification in Rat Liver Research identified 10-formylpteroylpentaglutamate as a major derivative in rat livers, comprising about 20% of the total endogenous hepatic folate. This discovery was made using a combination of spectral, microbiological, chemical, and chromatographic techniques (Connor & Blair, 1980).
Role in One-Carbon Metabolism 10-Formylpteroylpentaglutamate serves as a cosubstrate for enzymes in purine biosynthesis. Its high specificity constant supports the hypothesis that regulation of certain pathways in one-carbon metabolism may operate via alterations of the poly-gamma-glutamyl chain length (Baggott & Krumdieck, 1979).
Metabolism in Rats Studies on rats have shown that 10-formylpteroylpentaglutamate is incorporated into the folate pool and metabolized, with its derivatives being excreted in urine and bile. This research helps in understanding the metabolic fate of the folate molecule in vivo (Pheasant, Connor, & Blair, 1981).
Enzyme Interaction in E. Coli An enzyme from Escherichia coli was found to convert L-glutamic acid and 10-formyl-H4folic acid to 10-formyl-H4pteroyl-gamma-glutamylglutamic acid, shedding light on the enzyme functions and its potential applications in biochemical research (Masurekar & Brown, 1975).
Propriétés
Numéro CAS |
41432-72-8 |
|---|---|
Nom du produit |
10-Formylpteroylpentaglutamate |
Formule moléculaire |
C40H47N11O19 |
Poids moléculaire |
985.9 g/mol |
Nom IUPAC |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H47N11O19/c41-40-49-32-31(34(60)50-40)43-19(15-42-32)16-51(17-52)20-3-1-18(2-4-20)33(59)48-25(39(69)70)8-13-29(56)46-23(37(65)66)6-11-27(54)44-21(35(61)62)5-10-26(53)45-22(36(63)64)7-12-28(55)47-24(38(67)68)9-14-30(57)58/h1-4,15,17,21-25H,5-14,16H2,(H,44,54)(H,45,53)(H,46,56)(H,47,55)(H,48,59)(H,57,58)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H3,41,42,49,50,60)/t21-,22-,23-,24-,25-/m0/s1 |
Clé InChI |
AIQOHUVZTIREKD-KEOOTSPTSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10-Formylpteroylpentaglutamate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



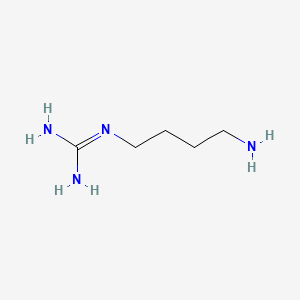
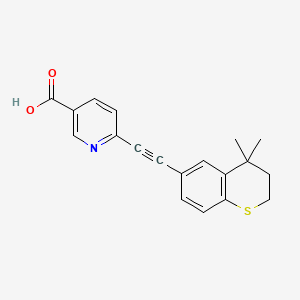
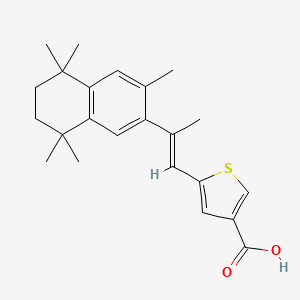
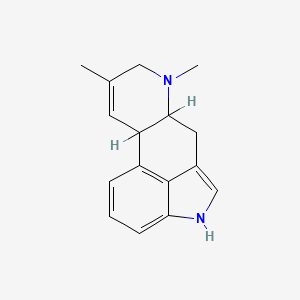
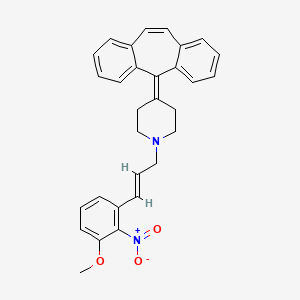
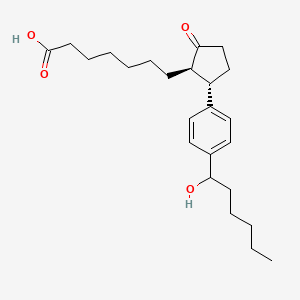
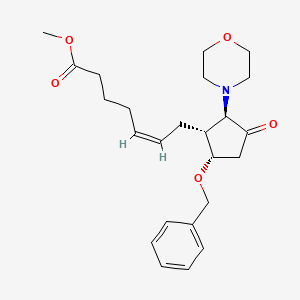
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
